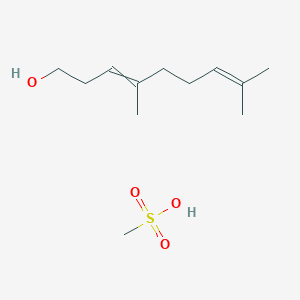
4,8-Dimethylnona-3,7-dien-1-ol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dimethylnona-3,7-dien-1-ol is an organic compound with the molecular formula C11H20O. It is a type of alcohol with a unique structure that includes two double bonds and two methyl groups. Methanesulfonic acid, on the other hand, is a strong organic acid with the formula CH3SO3H. When combined, these compounds can form various derivatives that are useful in different chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethylnona-3,7-dien-1-ol typically involves the use of starting materials such as isoprene and acetylene. The reaction conditions often require a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4,8-Dimethylnona-3,7-dien-1-ol may involve large-scale chemical reactors and continuous flow processes. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify the final product. Methanesulfonic acid is typically produced through the oxidation of methanethiol or dimethyl sulfide using strong oxidizing agents like hydrogen peroxide or nitric acid.
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Dimethylnona-3,7-dien-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming aldehydes or ketones.
Reduction: The double bonds in the compound can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.
Major Products
Oxidation: Aldehydes or ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
4,8-Dimethylnona-3,7-dien-1-ol and its derivatives have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for their potential therapeutic effects and as building blocks for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,8-Dimethylnona-3,7-dien-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,8-Dimethyl-3,7-nonadien-2-ol
- 4,8-Dimethylnona-3,7-dien-2-one
- (E)-4,8-Dimethyl-1,3,7-nonatriene
Uniqueness
4,8-Dimethylnona-3,7-dien-1-ol is unique due to its specific structure, which includes two double bonds and two methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, highlighting its potential for specialized uses.
Eigenschaften
CAS-Nummer |
118495-32-2 |
|---|---|
Molekularformel |
C12H24O4S |
Molekulargewicht |
264.38 g/mol |
IUPAC-Name |
4,8-dimethylnona-3,7-dien-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C11H20O.CH4O3S/c1-10(2)6-4-7-11(3)8-5-9-12;1-5(2,3)4/h6,8,12H,4-5,7,9H2,1-3H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
BQQZXBNPVBIQCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCO)C)C.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















